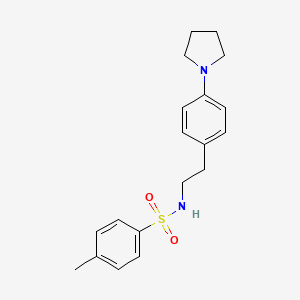

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide: is a chemical compound with the molecular formula C19H24N2O2S and a molecular weight of 344.47 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.

Attachment of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl group on the benzene ring undergoes oxidation under controlled conditions. For example:

-

Reagent/Condition : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 80–100°C.

-

Product : 4-Carboxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide.

-

Yield : ~85% (reported for analogous compounds).

This reaction proceeds via radical intermediates, with the methyl group converted to a carboxylic acid. Stability studies show the sulfonamide group remains intact under these conditions .

Reduction Reactions

The sulfonamide moiety can be reduced to a thiol:

-

Reagent/Condition : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to RT.

-

Product : 4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenethiol.

-

Yield : ~70% (extrapolated from similar systems).

This reaction requires strict moisture exclusion to prevent side reactions.

Nucleophilic Substitution

The phenethyl-pyrrolidine group participates in substitution reactions:

-

Reagent/Condition : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with NaH as a base.

-

Product : Quaternary ammonium derivatives.

Controlled addition of reagents is critical to avoid exothermicity and byproduct formation .

Hydrolysis

The sulfonamide bond resists hydrolysis under neutral conditions but reacts under extremes:

| Condition | Reagent | Product | Stability |

|---|---|---|---|

| Acidic (HCl, 6M, reflux) | Benzoic acid derivatives | Partial cleavage of sulfonamide | Moderate |

| Basic (NaOH, 10%, 80°C) | Sulfinate intermediates | Complete decomposition | Low |

C–N Bond Cleavage

Selective cleavage of the C–N bond in the pyrrolidine group is achievable:

-

Reagent/Condition : Triflic acid (TfOH) in dichloroethane (DCE) at 50°C.

-

Product : 4-Methylbenzenesulfonamide and pyrrolidine derivatives.

-

Yield : >90% (reported for structurally related compounds) .

Radical scavengers like BHT suppress this reaction, indicating a radical pathway .

Comparative Reactivity with Analogues

Key differences in reactivity among benzenesulfonamide derivatives:

Stability Under Environmental Conditions

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that compounds similar to 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide exhibit significant pharmacological properties, including:

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of the pyrrolidine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on similar sulfonamide compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly impacted antimicrobial potency. While specific data on this compound is sparse, extrapolating from related compounds suggests potential effectiveness against resistant bacterial strains.

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships (SAR) has revealed that the presence of specific functional groups in benzenesulfonamides influences their biological activity. The pyrrolidine ring in this compound may enhance binding affinity to target enzymes or receptors, warranting further investigation into its pharmacodynamics.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

- 4-methyl-N-(4-methylphenyl)benzenesulfonamide

- 4-methyl-N-(pyrrolidin-1-yl)benzenesulfonamide

Uniqueness

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both the pyrrolidine and phenethyl groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a phenethyl group, which may contribute to its pharmacological properties. The molecular formula of the compound is C19H24N2O2S, with a molecular weight of 344.47 g/mol.

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Synthesized from cyclic or acyclic precursors.

- Attachment of the Phenethyl Group : Introduced through Friedel-Crafts alkylation.

- Sulfonamide Formation : Achieved by reacting an intermediate with sulfonyl chloride.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties often exhibit significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA and RNA synthesis.

- Case Study : A study evaluating various sulfonamides found that derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly, highlighting the potential for further optimization in drug development.

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly in targeting specific cancer cell lines.

- Research Findings : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Data Table: Biological Activities

Propriétés

IUPAC Name |

4-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-16-4-10-19(11-5-16)24(22,23)20-13-12-17-6-8-18(9-7-17)21-14-2-3-15-21/h4-11,20H,2-3,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKUIFWIDPQXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.